(R)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
®-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and an amine group attached to a tetrahydronaphthalene backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene, followed by the introduction of the amine group through reductive amination. The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution of the bromine atom with an amine yields a different amine derivative.
Scientific Research Applications
®-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: The free base form without the hydrochloride salt.
7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: The racemic mixture without the specific ®-configuration.
6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: Lacks the bromine atom.
Uniqueness
®-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific ®-configuration, which can result in different biological activities compared to its racemic or other stereoisomeric forms. The presence of the bromine atom and the methoxy group also contributes to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
(1R)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-5-7-3-2-4-10(13)8(7)6-9(11)12/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIRFELTSHZNDW-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CCCC2=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2[C@@H](CCCC2=C1)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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